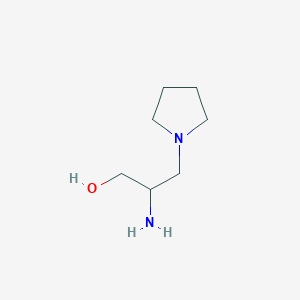![molecular formula C7H5N3OS B1322906 2-硫代-2,3-二氢吡啶并[3,4-d]嘧啶-4(1H)-酮 CAS No. 412341-42-5](/img/structure/B1322906.png)
2-硫代-2,3-二氢吡啶并[3,4-d]嘧啶-4(1H)-酮
描述
2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by a fused pyrido-pyrimidine ring system with a thioxo group at the second position. It has been studied for its potential antimicrobial, antifungal, and anticancer properties.
科学研究应用
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Exhibits broad-spectrum antibacterial and antifungal activities.
Medicine: Potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Potential use in the development of new antimicrobial agents and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one involves the reaction of azides obtained from Baylis-Hillman adducts with triphenylphosphine to form iminophosphoranes. These intermediates react with carbon disulfide at 40°C to produce isothiocyanates, which further react with primary amines to yield thiourea intermediates. In the presence of potassium carbonate or sodium methoxide, these intermediates are converted into the desired compound in good yields .
Another method utilizes microwave irradiation to expedite the synthesis. By varying solvents and catalysts, such as using dimethylformamide as a solvent and iodine as a catalyst, the reaction time can be significantly reduced to 30 minutes compared to 15 hours with conventional heating .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and optimization of reaction conditions suggest potential scalability for industrial applications. The use of recyclable catalysts and green chemistry principles, such as aqueous medium reactions, can further enhance the feasibility of large-scale production .
化学反应分析
Types of Reactions
2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thioxo group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrido[3,4-d]pyrimidin-4(1H)-one derivatives.
作用机制
The mechanism of action of 2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one involves its interaction with various molecular targets. It is believed to inhibit key enzymes and proteins involved in bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell cycle progression .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-4(1H)-one: Lacks the thioxo group, resulting in different biological activities.
Thieno[2,3-d]pyrimidin-4(3H)-one: Contains a sulfur atom in the ring structure, exhibiting different antimicrobial properties.
3,4-Dihydropyrimidin-2(1H)-one: A simpler structure with different reactivity and applications.
Uniqueness
2-Thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one is unique due to its thioxo group, which imparts distinct chemical reactivity and biological activities. Its ability to undergo various chemical transformations and its broad-spectrum antimicrobial properties make it a valuable compound for further research and development.
属性
IUPAC Name |
2-sulfanylidene-1H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHCSRXTRKZVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628598 | |
| Record name | 2-Sulfanylidene-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412341-42-5 | |
| Record name | 2-Sulfanylidene-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)










